Butyl phenylcarbamodithioate

Description

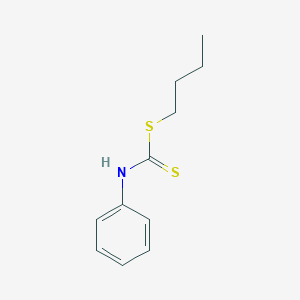

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHFIILRWZTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482935 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-44-1 | |

| Record name | Butyl phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl phenylcarbamodithioate, a dithiocarbamate derivative. Due to the ambiguity of its common name, this document addresses the two most probable isomeric structures: N-butyl-N-phenyldithiocarbamate and S-butyl N-phenylcarbamodithioate. The guide details the chemical structure, physicochemical properties, and synthesis of these compounds. It further outlines general experimental protocols for their characterization. While specific biological data for this compound is limited, this guide discusses the known biological activities and mechanisms of action of related dithiocarbamate compounds, which are recognized for their metal-chelating properties and potential as enzyme inhibitors.[1][2][3][4] This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this class of compounds.

Chemical Structure and Isomerism

The name "this compound" does not uniquely identify a single chemical structure. Carbamodithioates, also known as dithiocarbamates, are organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] The ambiguity in the name "this compound" arises from the possible positions of the butyl and phenyl groups relative to the nitrogen and sulfur atoms. The two most plausible isomers are:

-

N-butyl-N-phenyldithiocarbamate: In this isomer, both the butyl and the phenyl groups are attached to the nitrogen atom.

-

S-butyl N-phenylcarbamodithioate: Here, the phenyl group is attached to the nitrogen atom, and the butyl group is attached to one of the sulfur atoms.

The chemical structures of these two isomers are presented in the table below.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound Isomers and Related Compounds

| Property | N-butyl-N-phenyldithiocarbamate (Predicted) | S-butyl N-phenylcarbamodithioate (Predicted) | sec.-Butyl N-phenyl carbamate (Experimental)[5][6] | Phenyl n-butylcarbamate (Computed)[7] |

| Molecular Formula | C₁₁H₁₅NS₂ | C₁₁H₁₅NS₂ | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 225.38 g/mol | 225.38 g/mol | 193.24 g/mol | 193.24 g/mol |

| XLogP3 | 3.9 | 3.9 | 3.047 | 2.8 |

| Hydrogen Bond Donor Count | 0 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Rotatable Bond Count | 4 | 5 | 5 | 5 |

| Topological Polar Surface Area | 53.5 Ų | 53.5 Ų | 38.3 Ų | 38.3 Ų |

Table 2: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyldithiocarbamate [8]

| Spectroscopic Technique | Observed Signals (for Zn(II) complex) | Assignment |

| FT-IR (cm⁻¹) | 1491 | ν(C=N) |

| 1283 | ν(C-N) | |

| 957 | ν(C=S) | |

| ¹H-NMR (CDCl₃, ppm) | 0.88 (t) | CH₃ |

| 1.35 (m) | γ-CH₂ | |

| 1.68 (m) | β-CH₂ | |

| 4.10 (t) | α-CH₂ | |

| 7.25–7.28 (m) | Aromatic protons | |

| ¹³C-NMR (CDCl₃, ppm) | 13.70 | CH₃ |

| 19.96 | γ-CH₂ | |

| 29.21 | β-CH₂ | |

| 58.83 | α-CH₂ | |

| 126.64, 128.58, 129.19, 129.60 | Aromatic carbons | |

| 212.18 | NCS₂ |

Note: The spectroscopic data is for the zinc complex of N-butyl-N-phenyldithiocarbamate, not the free ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on the general synthesis of dithiocarbamates, the following procedures can be proposed.

Synthesis of N-butyl-N-phenyldithiocarbamate

The synthesis of N,N-disubstituted dithiocarbamates typically involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[1]

Materials:

-

N-butylaniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve N-butylaniline in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution with constant stirring.

-

Add a stoichiometric amount of aqueous sodium hydroxide solution dropwise to the reaction mixture.

-

Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.

-

The sodium salt of N-butyl-N-phenyldithiocarbamate may precipitate out of the solution.

-

The product can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis of S-butyl N-phenylcarbamodithioate

The synthesis of S-alkyl dithiocarbamates typically involves a two-step process: formation of the dithiocarbamate salt from a primary amine and carbon disulfide, followed by alkylation.

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

1-Bromobutane or other butyl halide

-

Ethanol or other suitable solvent

Procedure:

-

Formation of the dithiocarbamate salt: Follow the same initial steps as in the synthesis of N-butyl-N-phenyldithiocarbamate, using aniline as the starting amine. This will produce the sodium salt of N-phenyldithiocarbamate.

-

Alkylation: To the solution containing the N-phenyldithiocarbamate salt, add a stoichiometric amount of 1-bromobutane.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for the S-alkylation to occur.

-

The product, S-butyl N-phenylcarbamodithioate, can be extracted with an organic solvent and purified using techniques such as column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Workflow for Characterization:

References

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. sec.-Butyl N-phenyl carbamate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"Butyl phenylcarbamodithioate" CAS number and IUPAC name

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry regarding the chemical compound "Butyl phenylcarbamodithioate," specifically concerning its Chemical Abstracts Service (CAS) number and its standardized IUPAC name.

Following a comprehensive search of chemical databases and scientific literature, a definitive CAS number and a standardized IUPAC name for a compound explicitly named "this compound" could not be located. This suggests that the compound may not be widely registered, may be known under a different nomenclature, or could represent a novel chemical entity.

The nomenclature "this compound" implies a dithiocarbamate structure, but it is ambiguous as to the precise connectivity of the butyl group. Two primary isomers could be inferred:

-

Butyl N-phenylcarbamodithioate: Where the butyl group is attached to the nitrogen atom.

-

S-Butyl phenylcarbamodithioate: Where the butyl group is attached to a sulfur atom, forming a thioester linkage.

Despite targeted searches for both potential isomers, no registered compound with a corresponding CAS number and a confirmed IUPAC name matching the initial query was identified. The searches yielded information on related compounds, such as carbamates (oxygen analogues) and other dithiocarbamate derivatives with different substitution patterns, but not the specific "this compound" .

Implications for Further Research and Development

Without a unique CAS identifier, retrieving specific experimental data, such as physicochemical properties, toxicological information, and established analytical methods, is not feasible. A CAS number is essential for accurately tracking and compiling information related to a specific chemical substance.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, as the foundational identification of the compound could not be established.

For researchers interested in this specific chemical structure, the following steps are recommended:

-

Chemical Synthesis and Characterization: If this compound is central to a research project, it would likely need to be synthesized. Following synthesis, structural confirmation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis would be required.

-

CAS Registry Nomination: Once the structure is unequivocally confirmed, it can be submitted to the Chemical Abstracts Service for registration, at which point a new CAS number would be assigned.

We regret that we could not provide the specific information requested at this time. Should a CAS number or a standardized name for this compound be identified, a comprehensive technical guide can be developed.

An In-depth Technical Guide to the Synthesis of S-Butyl N-Phenylcarbamodithioate

This technical guide provides a comprehensive overview of the synthesis pathway for S-butyl N-phenylcarbamodithioate, a dithiocarbamate derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, compiled from established chemical literature.

Introduction

Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including roles as fungicides, vulcanization accelerators, and ligands in coordination chemistry.[1] The synthesis of S-alkyl N-arylcarbamodithioates typically involves the reaction of an arylamine with carbon disulfide, followed by alkylation. An alternative and common pathway involves the direct reaction of an aryl isothiocyanate with a thiol. This guide will focus on the latter, a more direct route to S-butyl N-phenylcarbamodithioate.

Core Synthesis Pathway

The primary pathway for the synthesis of S-butyl N-phenylcarbamodithioate involves the nucleophilic addition of n-butanethiol to phenyl isothiocyanate. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, facilitating the attack on the electrophilic carbon of the isothiocyanate group.

Reaction Scheme:

Phenyl Isothiocyanate + n-Butanethiol → S-Butyl N-Phenylcarbamodithioate

This one-pot synthesis is generally efficient and proceeds under mild conditions.[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of S-butyl N-phenylcarbamodithioate, adapted from general procedures for the synthesis of similar dithiocarbamate derivatives.[2][3]

Materials and Reagents:

-

Phenyl isothiocyanate (C₇H₅NS)

-

n-Butanethiol (C₄H₁₀S)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Ethanol (C₂H₅OH)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol.

-

Addition of Thiol: Add n-butanethiol (1.0 - 1.2 equivalents) to the solution.

-

Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a base, such as triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide. The base facilitates the formation of the thiolate.

-

Reaction: Allow the reaction mixture to stir at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If a water-miscible solvent like ethanol was used, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane.

-

If dichloromethane was used as the solvent, wash the reaction mixture with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for dithiocarbamates synthesized through similar methodologies. This data is provided for comparative purposes.

Table 1: Reaction Conditions and Yields for Analogous Dithiocarbamates

| Amine/Isothiocyanate | Thiol/Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline + CS₂ | - | NaOH | Water | - | - | [4] |

| Phenyl Isothiocyanate | - | - | Dimethylbenzene | - | >90 | [5] |

| N-methylaniline + CS₂ | - | - | - | - | - | [6] |

| Dibutylamine + CS₂ | - | NaOH | Methanol | 1 | - | [1] |

Table 2: Spectroscopic Data for Structurally Similar N-Phenyldithiocarbamates

| Compound | 13C NMR (N-C S₂) (ppm) | IR (ν C=N) (cm⁻¹) | IR (ν C=S) (cm⁻¹) | Reference |

| Organotin(IV) N-butyl-N-phenyldithiocarbamate | 198.86-203.53 | 1457-1489 | 951-996 | [7] |

| Ammonium N-butyl-N-phenyldithiocarbamate | - | - | 929 | [6] |

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis pathway of S-Butyl N-Phenylcarbamodithioate.

Caption: General experimental workflow for the synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fungicidal Action of Phenylcarbamodithioates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Multi-Pronged Attack

Dithiocarbamates are recognized for their broad-spectrum, multi-site fungicidal activity, which contributes to a low risk of resistance development in target pathogens.[1][2][3] Their efficacy stems from the ability to interfere with numerous vital cellular processes in fungi simultaneously. The primary mechanisms of action are twofold: the inhibition of enzymes containing sulfhydryl (-SH) groups and the chelation of metal ions essential for enzymatic function.[4][5]

Inhibition of Sulfhydryl-Containing Enzymes

The dithiocarbamate moiety can readily react with the sulfhydryl groups of cysteine residues within various enzymes. This interaction leads to the formation of disulfide bonds or other modifications that alter the protein's three-dimensional structure and, consequently, inactivate the enzyme. This non-specific enzyme inhibition disrupts multiple metabolic pathways crucial for fungal survival.

Metal Chelation and Disruption of Metalloenzymes

Dithiocarbamates are potent chelating agents, capable of binding to various metal ions such as copper, zinc, and manganese. These metal ions often serve as cofactors for a wide range of enzymes. By sequestering these essential metal ions, dithiocarbamates effectively inhibit the activity of metalloenzymes, further crippling the fungus's metabolic machinery.

Key Signaling and Metabolic Pathways Affected

The multi-site inhibitory nature of dithiocarbamates results in the disruption of several fundamental cellular pathways. While a specific pathway for butyl phenylcarbamodithioate has not been delineated, the following diagram illustrates the general fungicidal mechanism of dithiocarbamates.

Quantitative Data on Dithiocarbamate Derivatives

While no specific quantitative data for this compound was identified, the following tables summarize the antifungal activity of other novel dithiocarbamate derivatives against various fungal pathogens. This data is presented to exemplify the typical metrics used to evaluate the efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Novel Dithiocarbamate Analogs

| Compound | Target Fungus | MIC (µg/mL) | Reference |

| Fluconazole Analog with 4-benzylpiperazine dithiocarbamate | Candida albicans | 0.063 - 1 | [5] |

| Fluconazole Analog with 4-benzylpiperazine dithiocarbamate | Candida glabrata | 0.063 - 1 | [5] |

| Fluconazole Analog with 4-benzylpiperazine dithiocarbamate | Candida parapsilosis | 0.063 - 1 | [5] |

| Fluconazole Analog with 4-benzylpiperazine dithiocarbamate | Candida krusei | 0.063 - 1 | [5] |

| Fluconazole Analog with 4-benzylpiperazine dithiocarbamate | Candida tropicalis | 0.063 - 1 | [5] |

| Thiazole Dithiocarbamate Derivatives | Various Yeasts | 15.62 - 4000 | [1] |

Table 2: Mycelium Growth Inhibition by Bis(dithiocarbamate) Derivatives

| Compound | Target Fungus | Concentration (ppm) | Growth Inhibition (%) | Reference |

| Bis(N,N-diethyldithiocarbamoyl)-1,3-dideoxyglycerol | Alternaria brassicae | 50 | > Commercial Fungicide | [4] |

| Bis(N,N-diethyldithiocarbamoyl)-1,3-dideoxyglycerol | Septoria nodorum | 50 | > Commercial Fungicide | [4] |

| Bis[1,3-S-(N,N-diethyldithiocarbamoyl)]-1,3-dideoxyglycerol | Fusarium oxysporum f. sp. lini | N/A | More active than commercial standard | |

| Diethyl N,N'-(1,3-dideoxyglycer-1,3-diyl)bis(dithiocarbamate) | Fusarium oxysporum f. sp. lini | N/A | More active than Maneb |

Experimental Protocols

The following are representative experimental protocols for the synthesis and antifungal evaluation of dithiocarbamate derivatives, adapted from the available literature.

General Synthesis of Dithiocarbamate Derivatives

This protocol provides a general workflow for the synthesis of dithiocarbamate esters.

Methodology:

-

A primary or secondary amine is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or lithium hydroxide) in a suitable solvent (e.g., acetone) at a controlled temperature (e.g., 8 °C) to form the corresponding dithiocarbamate salt.[4]

-

The resulting dithiocarbamate salt is then reacted with an appropriate alkyl halide (e.g., butyl bromide) via a nucleophilic substitution reaction.

-

The reaction mixture is typically stirred at a specific temperature (e.g., 56 °C) for a defined period.[4]

-

Upon completion, the crude product is isolated, often by filtration and removal of the solvent under reduced pressure.

-

The final product is purified using standard techniques such as recrystallization or column chromatography.[4]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Methodology:

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and incubated. A suspension of fungal spores or yeast cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration.

-

Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a series of twofold dilutions are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on the dithiocarbamate class of compounds provides a robust framework for understanding its likely fungicidal properties. The multi-site inhibitory action, targeting both sulfhydryl-containing enzymes and metalloenzymes, remains the cornerstone of their efficacy and low resistance profile. Further research is warranted to elucidate the specific molecular targets and pathways affected by this compound to fully characterize its potential as a fungicidal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of novel bisdithiocarbamate derivatives of carbohydrates against Fusarium oxysporum f. sp. lini - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Butyl Phenylcarbamodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of Butyl phenylcarbamodithioate and its derivatives. Drawing from available scientific literature, this document outlines its synthesis, potential anticancer and antimicrobial properties, and the experimental methodologies used to evaluate these activities. Particular focus is given to its organometallic complexes, which have been the primary subject of biological investigation.

Core Biological Activities: Anticancer and Antimicrobial Potential

This compound, a member of the dithiocarbamate class of compounds, has garnered interest for its potential therapeutic applications. While data on the standalone molecule is limited, its organotin(IV) complexes, in particular, have demonstrated significant biological effects. The primary areas of investigation include its cytotoxicity against cancer cell lines and its efficacy as an antimicrobial agent.

The lipophilic nature of the butyl and phenyl groups is thought to enhance the permeability of these compounds across cellular membranes, a crucial factor for their biological activity. When complexed with a metal ion, such as organotin(IV), the dithiocarbamate moiety acts as a bidentate ligand, forming a stable complex that can interact with biological targets.

Anticancer Activity

Organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through the mitochondrial (intrinsic) pathway. This is often associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic cascade. Furthermore, dithiocarbamates and their metal complexes have been implicated in the inhibition of the proteasome, a cellular machinery responsible for protein degradation, and the modulation of key signaling pathways such as the EGFR/AKT pathway, which is often dysregulated in cancer.[1]

Antimicrobial Activity

Quantitative Biological Data

The following tables summarize the available quantitative data for organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate and related compounds to provide a comparative overview of their biological potency.

Table 1: Cytotoxicity of Organotin(IV) N-butyl-N-phenyldithiocarbamate Complexes

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Triphenyltin(IV) N-butyl-N-phenyldithiocarbamate | Jurkat E6.1 (Leukemia) | MTT | 0.4 | [3] |

| Dibutyltin(IV) N-butyl-N-phenyldithiocarbamate | Jurkat E6.1 (Leukemia) | MTT | < 6 | [4] |

| Diphenyltin(IV) N-butyl-N-phenyldithiocarbamate | HeLa (Cervical Cancer) | MTT | Lower than 5-FU | [5] |

Note: 5-Fluorouracil (5-FU) is a standard chemotherapeutic drug.

Table 2: Antimicrobial Activity of Related Dithiocarbamate Complexes (for comparative purposes)

| Compound | Microorganism | Activity Metric | Value (µg/mL) |

| Ni(L31)2 | S. aureus | MIC | 10 |

| Ni(L32)2 | C. albicans | MIC | 10 |

| Cu(L33)2 | S. aureus | MIC | 10 |

L31, L32, L33 represent different ferrocene functionalized dithiocarbamates. This data is provided as a reference for the potential antimicrobial activity of dithiocarbamate complexes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the assessment of their cytotoxic activity.

Synthesis of Organotin(IV) N-butyl-N-phenyldithiocarbamate Complexes

This protocol describes a general in-situ method for the synthesis of organotin(IV) N-butyl-N-phenyldithiocarbamate complexes.[6]

Materials:

-

N-butylaniline

-

Ethanol

-

Ammonia solution

-

Carbon disulfide (CS₂)

-

Organotin(IV) chloride (e.g., dibutyltin(IV) dichloride, triphenyltin(IV) chloride)

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

-

Silica gel for drying

Procedure:

-

Prepare an ethanolic solution of N-butylaniline (30 mM).

-

To this solution, add a small amount of ammonia solution (approximately 12 mL).

-

Cool the mixture in an ice bath to below 4°C.

-

While maintaining the low temperature and stirring, slowly add an equimolar amount of ice-cold carbon disulfide (30 mM).

-

Continue stirring the yellowish mixture for 6-8 hours at low temperature.

-

After the initial stirring period, add the desired organotin(IV) chloride solution to the mixture.

-

Stir the reaction mixture for an additional 3 hours.

-

A white precipitate of the organotin(IV) N-butyl-N-phenyldithiocarbamate complex will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with cold ethanol to remove any unreacted starting materials.

-

Dry the final product in vacuo over silica gel.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][6]

Materials:

-

Human cancer cell lines (e.g., Jurkat E6.1, K-562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

This compound derivative (dissolved in DMSO)

-

Doxorubicin hydrochloride (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

ELISA microplate reader

Procedure:

-

Maintain the cancer cell lines in a humidified atmosphere at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 1x10⁶ cells/mL for Jurkat E6.1, 5x10⁵ cells/mL for K-562).

-

Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO in the wells should be less than 0.1%.

-

Add the different concentrations of the test compound and controls to the wells in triplicate. Include untreated cells as a negative control.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well under dark conditions.

-

Incubate the plates for an additional 4 hours.

-

Carefully remove 180 µL of the supernatant from each well.

-

Add 180 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using an ELISA microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for the anticancer activity of dithiocarbamate complexes and a general workflow for their biological evaluation.

Caption: Proposed anticancer signaling pathway of dithiocarbamate complexes.

Caption: General experimental workflow for evaluating biological activity.

References

- 1. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of Butyl Phenylcarbamodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of butyl phenylcarbamodithioate. The information presented is intended to support research and development activities where this compound is of interest. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive fingerprint for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.88 | t | CH₃ |

| 1.35 | m | CH₂ |

| 1.68 | m | β-CH₂ |

| 4.10 | t | α-CH₂ |

| 7.25-7.28 | m | Aromatic H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Butyl-N-phenyl dithiocarbamate

| Chemical Shift (δ) ppm | Assignment |

| 13.70 | CH₃ |

| 20.08 | CH₂ |

| 29.21 | β-CH₂ |

| 58.83 | α-CH₂ |

| 126.64, 128.58, 129.19, 129.60 | Aromatic C |

| 203.20 | CS₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data sourced from Ajibade & Onwudiwe, 2011.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Butyl-N-phenyl dithiocarbamate

| Wavenumber (cm⁻¹) | Assignment |

| 3423 | N-H Stretch |

| 1601 | N-H Bend |

| 1493 | C-N Stretch |

| 929 | C=S Stretch |

Sample preparation: KBr disc. Data sourced from Ajibade & Onwudiwe, 2011.[1]

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of N-butylaniline with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which can then be protonated or used in subsequent reactions.

Synthesis of Ammonium N-Butyl-N-phenyldithiocarbamate

A common precursor for this compound is its ammonium salt. The following protocol is adapted from the synthesis of related dithiocarbamates.[1]

Materials:

-

N-butylaniline

-

Concentrated aqueous ammonia

-

Carbon disulfide (CS₂)

-

Ice bath

-

Round bottom flask

Procedure:

-

A mixture of N-butylaniline (0.10 mol) and concentrated aqueous ammonia (30 mL) is placed in a round bottom flask.[1]

-

The flask is cooled in an ice bath to allow the mixture to reach ice temperature.[1]

-

Carbon disulfide (0.10 mol) is added slowly to the cooled mixture with continuous stirring.[1]

-

The reaction mixture is stirred for an additional hour in the ice bath, during which the ammonium N-butyl-N-phenyldithiocarbamate precipitates.[1]

-

The solid product is collected by filtration, washed with cold distilled water, and dried over calcium chloride.[1]

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Solubility and Stability of Butyl Phenylcarbamodithioate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phenylcarbamodithioates

Butyl phenylcarbamodithioate belongs to the dithiocarbamate (DTC) class of organosulfur compounds. DTCs are characterized by the functional group >N−C(=S)−S−. The physicochemical properties of DTCs, including their solubility and stability, can vary significantly based on the nature of the substituents on the nitrogen atom and the sulfur atom.

Generally, dithiocarbamates exhibit a range of solubilities. While some, particularly their salt forms, are soluble in water and polar organic solvents, many are polymeric in nature with low solubility in both water and common organic solvents[1]. Their stability is often limited, with decomposition being influenced by factors such as light, moisture, heat, and pH[2]. Given the structural features of this compound, it is anticipated to have low aqueous solubility and susceptibility to hydrolytic degradation.

To rigorously characterize this compound for research and development purposes, standardized analytical testing is imperative. The following sections outline the internationally recognized protocols for determining water solubility and stability.

Quantitative Data Summary

While specific data for this compound is unavailable, the following tables illustrate the format for presenting solubility and stability data once determined through the experimental protocols outlined in this guide.

Table 1: Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 20 | Data to be determined | OECD 105 |

| Ethanol | 25 | Data to be determined | Flask Method |

| Dichloromethane | 25 | Data to be determined | Flask Method |

| Acetonitrile | 25 | Data to be determined | Flask Method |

| n-Hexane | 25 | Data to be determined | Flask Method |

Table 2: Stability Data - Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Method |

| 4 | 25 | Data to be determined | Data to be determined | OECD 111 |

| 7 | 25 | Data to be determined | Data to be determined | OECD 111 |

| 9 | 25 | Data to be determined | Data to be determined | OECD 111 |

| 4 | 50 | Data to be determined | Data to be determined | OECD 111 |

| 7 | 50 | Data to be determined | Data to be determined | OECD 111 |

| 9 | 50 | Data to be determined | Data to be determined | OECD 111 |

Experimental Protocols

Determination of Water Solubility: OECD Test Guideline 105

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method[2][3]. The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities < 10⁻² g/L):

-

Preparation: A column is filled with an inert support material coated with the test substance.

-

Elution: Water is passed through the column at a slow, constant rate.

-

Equilibration: The system is allowed to equilibrate until the concentration of the substance in the eluate is constant.

-

Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC-MS).

-

Calculation: The water solubility is calculated from the mean of the concentrations from at least five consecutive samples.

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: An excess amount of the test substance is added to water in a flask.

-

Equilibration: The flask is agitated at a constant temperature until saturation is reached. A preliminary test is recommended to determine the necessary equilibration time[3].

-

Separation: The undissolved substance is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined.

-

Calculation: The water solubility is reported as the mean of at least three independent determinations.

Determination of Stability (Hydrolysis): OECD Test Guideline 111

This guideline details the procedure for assessing the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9)[4][5][6].

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C)[6][7].

-

Sampling: Aliquots are taken from each solution at appropriate time intervals.

-

Analysis: The concentration of the remaining test substance and any major degradation products are quantified using a suitable analytical method.

-

Calculation: The degradation rate constant (k) and the half-life (t½) are calculated for each pH and temperature combination. The guideline recommends a tiered approach, starting with a preliminary test to gauge stability[6][7].

Comprehensive Stability Testing: ICH Q1A(R2) Guideline

For drug development purposes, a more extensive stability testing program is required as outlined in the ICH Q1A(R2) guideline[8]. This involves long-term and accelerated stability studies.

Stress Testing:

-

Objective: To identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule.

-

Conditions: The substance is subjected to forced degradation under more extreme conditions than in accelerated testing. This includes exposure to high temperatures, high humidity, light (photostability), and hydrolysis across a wide range of pH values[9].

Long-Term and Accelerated Stability Studies:

-

Objective: To establish a re-test period or shelf life and recommended storage conditions.

-

Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for OECD 105 Water Solubility Determination.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

"Butyl phenylcarbamodithioate" discovery and history

An In-depth Technical Guide to Butyl Phenylcarbamodithioate: Discovery and Synthesis

Introduction to Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group >N−C(=S)−S−.[1] These compounds have a rich history, with their synthesis first reported in the mid-19th century.[2] Initially, their utility was recognized in the 1880s as catalysts in the vulcanization of rubber.[3] A significant milestone in their application was the patenting of the first dithiocarbamate derivative, nabam, as an agricultural fungicide in 1943.[3] Since then, the applications of dithiocarbamates have expanded into various fields, including medicine, where they are investigated for their anticancer and antimicrobial properties, and in industry as pesticides, herbicides, and additives in lubricating oils.[2][3][4]

The versatility of dithiocarbamates stems from their ability to act as chelating agents for metal ions, a property attributable to the two sulfur donor atoms in their structure.[5] This has led to the development of numerous metal-dithiocarbamate complexes with diverse applications.[5]

While the specific discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be understood within the broader context of dithiocarbamate chemistry. This guide provides a technical overview of the general synthesis of dithiocarbamates, with a specific focus on the preparation of the closely related N-butyl-N-phenyldithiocarbamate.

General Synthesis of Dithiocarbamates

The most common and straightforward method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide.[1] The resulting dithiocarbamate salt can then be reacted with an alkyl halide to produce the corresponding dithiocarbamate ester.

A general workflow for the synthesis of dithiocarbamates is illustrated in the following diagram:

Experimental Protocol: Synthesis of Ammonium N-butyl-N-phenyldithiocarbamate

While a specific protocol for this compound is not available, the synthesis of the closely related ammonium N-butyl-N-phenyldithiocarbamate has been described.[6] This procedure is representative of the general synthesis of dithiocarbamates from a secondary amine.

Materials:

-

N-butylaniline

-

Carbon disulfide (CS₂)

-

Ammonia solution (aqueous)

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve N-butylaniline in a suitable solvent within a reaction flask.

-

Cool the mixture in an ice bath.

-

To the cooled solution, add carbon disulfide dropwise while stirring.

-

Slowly add an aqueous solution of ammonia to the reaction mixture.

-

Continue stirring for a specified period to allow for the formation of the ammonium dithiocarbamate salt.

-

The product may precipitate out of the solution and can be collected by filtration.

-

Wash the collected solid with a cold solvent to remove any unreacted starting materials.

-

Dry the final product, ammonium N-butyl-N-phenyldithiocarbamate, under vacuum.

Data Presentation

The following table summarizes various dithiocarbamate derivatives and their primary applications, highlighting the broad utility of this class of compounds.

| Dithiocarbamate Derivative | R¹ Group | R² Group | Metal Ion (if applicable) | Primary Application(s) |

| Nabam | H | Ethylenebis | Na | Fungicide[3] |

| Zineb | H | Ethylenebis | Zn | Fungicide[3] |

| Maneb | H | Ethylenebis | Mn | Fungicide |

| Mancozeb | H | Ethylenebis | Mn/Zn | Fungicide[1] |

| Disulfiram (Antabuse) | Ethyl | Ethyl | - | Anti-alcoholism drug[3] |

| Sodium diethyldithiocarbamate | Ethyl | Ethyl | Na | Chelating agent[1] |

| Zinc dimethyldithiocarbamate | Methyl | Methyl | Zn | Vulcanization accelerator[1] |

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the public domain regarding the signaling pathways or detailed mechanisms of action for this compound. Research on dithiocarbamates, such as disulfiram, has shown that they can exert their biological effects through various mechanisms, including the inhibition of enzymes like aldehyde dehydrogenase and the modulation of cellular pathways involved in oxidative stress and apoptosis.[3] Further research would be necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound belongs to the historically significant and versatile class of dithiocarbamates. While the specific details of its discovery are not well-documented, its synthesis can be reliably achieved through established methods for dithiocarbamate formation. The general protocol involves the reaction of the corresponding secondary amine, N-butylaniline, with carbon disulfide in the presence of a base. The wide range of applications for other dithiocarbamate derivatives suggests potential utility for this compound in various scientific and industrial fields, warranting further investigation into its specific properties and biological activities.

References

- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. CN103804258A - Synthesis process of dithiocarbamate - Google Patents [patents.google.com]

- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Butyl Phenylcarbamodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies related to butyl phenylcarbamodithioate, also known as N-butyl-N-phenyl dithiocarbamate. Drawing from available scientific literature, this document summarizes key findings on its synthesis, spectroscopic properties, and the computational modeling of its metallic complexes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development.

Synthesis and Spectroscopic Characterization

The synthesis of N-butyl-N-phenyl dithiocarbamate and its subsequent metal complexes is a well-established process. The general methodology involves the reaction of N-butylaniline with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Ammonium N-butyl-N-phenyldithiocarbamate

A common synthetic route for the ammonium salt of N-butyl-N-phenyl dithiocarbamate involves the following steps:

-

N-butylaniline is dissolved in a suitable solvent, typically a cold alcohol or an aqueous ammonia solution.

-

The solution is cooled in an ice bath.

-

Carbon disulfide is added dropwise to the cooled solution while stirring.

-

The reaction mixture is stirred for a specified period, allowing for the formation of the dithiocarbamate salt.

-

The resulting product can then be isolated and purified, often by recrystallization.

This ammonium salt can then be used as a ligand to synthesize various metal complexes.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound and its derivatives. While detailed spectroscopic data for the standalone ligand is not extensively published, data for its metal complexes provide valuable insights into its structural features.

Table 1: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyl dithiocarbamate

| Complex | FT-IR (cm⁻¹) ν(C=N) (thioureide) | FT-IR (cm⁻¹) ν(C-S) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| [Zn(C₁₁H₁₄NS₂)₂] | 1491 | 957 | 0.88 (t, CH₃), 1.68 (m, CH₂), 4.10 (t, N-CH₂), 7.25-7.28 (m, Ar-H) | 13.70 (CH₃), 29.21 (CH₂), 58.83 (N-CH₂), 126.64, 128.58, 129.19, 129.60 (Ar-C), 203-201 (NCS₂) |

| [Cd(C₁₁H₁₄NS₂)₂] | Not Reported | Not Reported | Not Reported | Not Reported |

| [Hg(C₁₁H₁₄NS₂)₂] | Not Reported | Not Reported | Not Reported | Not Reported |

| [Cu(C₁₁H₁₄NS₂)₂] | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The data presented is primarily for the Zinc complex as reported in the literature. Detailed data for other complexes is limited in the reviewed sources.

Computational Modeling and Theoretical Studies

Computational modeling, particularly Density Functional Theory (DFT), has been employed to investigate the structural and electronic properties of metal complexes of N-butyl-N-phenyl dithiocarbamate. These studies provide valuable information on bond lengths, bond angles, and electronic transitions.

Computational Methodology

A common computational approach for studying dithiocarbamate complexes involves the following:

-

Software: Gaussian suite of programs is frequently used.

-

Method: Density Functional Theory (DFT) is the most common method.

-

Functional: The B3LYP hybrid functional is widely employed.

-

Basis Set: For the metal atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often used. For other atoms like Carbon, Hydrogen, Nitrogen, and Sulfur, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are common choices.

-

Properties Calculated: Geometric optimization, vibrational frequency analysis, Mulliken population analysis (for atomic charges), and Frontier Molecular Orbital (HOMO-LUMO) analysis are typically performed.

Theoretical Data for Metal Complexes

Table 2: Theoretical Data for a Representative Cu(II) Complex of N-butyl-N-phenyl dithiocarbamate

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu-S | ~2.3 - 2.4 |

| C-N (thioureide) | ~1.3 - 1.4 |

| C-S | ~1.7 - 1.8 |

| **Bond Angles (°) ** | |

| S-Cu-S (chelate ring) | ~76 - 78 |

| Calculated Band Gap (eV) | 0.821 |

Note: The data is based on a quantum chemical study of the Cu(II) complex and should be considered representative. Actual values may vary depending on the specific complex and computational method.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis workflow and a generalized computational workflow.

Synthesis Workflow

Caption: Synthesis workflow for ammonium N-butyl-N-phenyldithiocarbamate.

Computational Modeling Workflow

Caption: Generalized workflow for DFT calculations on dithiocarbamates.

Conclusion and Future Directions

This technical guide has synthesized the available theoretical and computational data on this compound. While experimental studies have established its synthesis and characterized its metal complexes, a dedicated and comprehensive theoretical investigation of the standalone ligand is an area ripe for future research. Such studies would provide a deeper understanding of its intrinsic electronic and structural properties, which could, in turn, inform the rational design of novel therapeutic agents and functional materials. Further computational work could also explore its interactions with biological targets, paving the way for its potential applications in drug discovery.

Health and Safety Profile of Butyl Phenylcarbamodithioate: A Technical Guide

Introduction

Butyl phenylcarbamodithioate is a dithiocarbamate compound. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as agricultural fungicides, rubber vulcanization accelerators, and in medicine.[1][2] Due to their chemical structure, dithiocarbamates can chelate metal ions and interfere with biological systems, leading to a range of toxicological effects.[1] This guide summarizes the potential health and safety concerns associated with dithiocarbamates as a class, providing a framework for the safe handling and evaluation of this compound.

Toxicological Profile of Dithiocarbamates

Exposure to dithiocarbamates can lead to various adverse health effects, with the primary concerns being neurotoxicity, developmental and reproductive toxicity, and endocrine disruption.[1]

Neurotoxicity: Several dithiocarbamates have been shown to induce peripheral neuropathy.[3] The mechanism is thought to involve the chelation of metal ions essential for neuronal function and the generation of metabolites such as carbon disulfide, a known neurotoxicant.[2][3] Symptoms can range from ataxia and weakness to ascending paralysis.[4]

Developmental and Reproductive Toxicity: Certain dithiocarbamates, such as thiram and ziram, have been reported to cause teratogenic effects, including craniofacial and skeletal deformities in animal studies.[1] They can also affect the reproductive system; for instance, thiram has been shown to cause delays in ovulation and impact fecundity in rats.[3]

Endocrine Disruption: Dithiocarbamates can interfere with the endocrine system by affecting hormone synthesis and metabolism.[3] A key metabolite of some dithiocarbamates, ethylenethiourea (ETU), is known to have antithyroid properties.[2][4]

Carcinogenicity: The ethylenebisdithiocarbamates (EBDCs) are considered potentially carcinogenic due to their metabolism to ETU, which has been shown to produce thyroid and pituitary tumors in laboratory animals.[3]

Quantitative Toxicity Data for Dithiocarbamates

While specific quantitative toxicity data for this compound is unavailable, the following table presents representative acute toxicity data for other dithiocarbamate compounds to provide a comparative overview.

| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |

| Thiram | Rat | Oral | 285 - >2500 | [4] |

| Ziram | Rat | Oral | ~1400 | [2] |

| Ferbam | Rat | Oral | ~1130 | [2] |

| Maneb | Rat | Oral | ~1500 | [2] |

| Mancozeb | Rat | Oral | >5000 | [2] |

Experimental Protocols for Acute Toxicity Testing

The assessment of acute toxicity is a critical step in the safety evaluation of a new chemical. The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely used in regulatory toxicology.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity class based on its LD50.[5]

Principle: The test substance is administered orally to a group of three animals of a single sex (typically females) at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5][6] The outcome (mortality or survival) determines the next step: either testing at a higher or lower dose level or concluding the test.[5]

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually rats) are used. Females are generally preferred as they are often slightly more sensitive.[5]

-

Housing and Fasting: Animals are housed in appropriate conditions. Prior to dosing, animals are fasted (food, but not water, is withheld) overnight.[7]

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should be minimized.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] Key observation times are immediately after dosing, frequently during the first 24 hours, and then daily.

-

Stepwise Progression: The decision to proceed to the next dose level is based on the number of animals that die or become moribund within a specified timeframe.[5]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin.[8]

Principle: The test substance is applied to a shaved area of the skin of a small group of animals in a stepwise manner. The toxicity is assessed based on mortality and skin reactions.[8]

Procedure:

-

Animal Selection: Healthy young adult animals with intact skin are used.[8]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality, clinical signs, and skin irritation for at least 14 days after removal of the dressing. Body weight is recorded weekly.

-

Limit Test: A limit test at a dose of 2000 mg/kg body weight can be conducted if the substance is expected to have low toxicity.[8]

Potential Mechanism of Dithiocarbamate Toxicity

The toxicity of dithiocarbamates is complex and can involve multiple pathways. A key mechanism involves the chelation of metal ions and the induction of oxidative stress.[1][9]

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 8. umwelt-online.de [umwelt-online.de]

- 9. Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides, which oxidize glutathione in a redox cycle without the release of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Butyl Phenylcarbamodithioate

Introduction

Butyl phenylcarbamodithioate belongs to the dithiocarbamate class of compounds, which are widely used in agriculture as fungicides and in industrial processes. Understanding the environmental fate and degradation of these compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide synthesizes the current understanding of the environmental persistence, degradation pathways, and mobility of dithiocarbamates, with a focus on the anticipated behavior of this compound. It also provides detailed experimental protocols for key environmental fate studies, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physicochemical properties. While specific data for this compound is limited, the properties of dithiocarbamates suggest low to moderate mobility in soil.[1] They are generally expected to adsorb to particulate matter and sediments if released into water.[1] Volatilization from water or soil is not anticipated to be a significant process for most dithiocarbamates.[1]

Table 1: Physicochemical and Environmental Fate Parameters of Dithiocarbamates (General)

| Parameter | Value/Behavior | Reference |

| Water Solubility | Generally low | [1] |

| Vapor Pressure | Generally low | [1] |

| Log Koc | 2.38 - 3.06 (for thiram and ziram) | [2] |

| Bioaccumulation Factor (BCF) | 3 - 90 (suggests low accumulation) | [2] |

| Environmental Half-life | 2 hours to 10 days (in water at 25°C, pH dependent) | [1] |

Environmental Degradation Pathways

The primary degradation pathways for dithiocarbamates in the environment are hydrolysis, photodegradation, and biodegradation. These processes lead to the transformation of the parent compound into various metabolites.

Hydrolysis

Hydrolysis is a major degradation pathway for dithiocarbamates, particularly under acidic conditions.[1] The rate of hydrolysis is highly dependent on pH.[1] Acid-catalyzed hydrolysis is a primary degradation route for many dithiocarbamates, leading to the formation of carbon disulfide (CS2) and the corresponding amine.[1]

Photodegradation

Photodegradation, or photolysis, can also contribute to the breakdown of dithiocarbamates in the environment, especially in aquatic systems and on soil surfaces.[1] This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Biodegradation

Soil microorganisms play a significant role in the degradation of dithiocarbamates.[1] Various bacterial and fungal species have been identified that can utilize dithiocarbamates as a source of carbon and nitrogen.[1] The rate of biodegradation is influenced by soil type, temperature, moisture, and the microbial population present.

Below is a generalized degradation pathway for dithiocarbamates.

Environmental Mobility

The mobility of dithiocarbamates in the environment is largely controlled by their sorption to soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior. Dithiocarbamates generally exhibit low to moderate mobility in soils.[2]

Table 2: Soil Mobility Classification Based on Koc

| Koc Range | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly Mobile |

| > 5000 | Immobile |

Ecotoxicity

Dithiocarbamates can be toxic to aquatic organisms.[2] Their degradation products, such as ethylene thiourea (ETU) from ethylenebisdithiocarbamates, can also be of toxicological concern.[1]

Table 3: Ecotoxicity Data for Dithiocarbamates (General)

| Organism | Endpoint | Value | Reference |

| Aquatic Species | Acute LC50 | Generally < 1 mg/L | [2] |

| Fish | - | - | |

| Daphnids | - | - |

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to determine the environmental fate of chemicals. The following are detailed methodologies for key experiments.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[3][4][5]

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[3] The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.[3]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).[4]

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products.[4]

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) at each pH is calculated, typically assuming pseudo-first-order kinetics.[6]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (2 mm), and characterized (pH, organic carbon content, texture, etc.).[7]

-

Test Substance Application: The 14C-labeled test substance is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, the flasks are continuously aerated to maintain aerobic conditions. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas.

-

Analysis: At various time points, soil samples are extracted and analyzed by techniques such as HPLC with radiometric detection to determine the concentration of the parent compound and its transformation products. Evolved 14CO2 is trapped to quantify mineralization.

-

Data Analysis: The rate of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct photolysis of a chemical in water upon exposure to simulated sunlight.[8][9][10]

Methodology:

-

Solution Preparation: A solution of the test substance in sterile, buffered, purified water is prepared.[8]

-

Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates natural sunlight.[10] Dark controls are run in parallel to account for non-photolytic degradation.[10]

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the test substance.[2]

-

Data Analysis: The rate of photodegradation is determined, and the environmental half-life is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[8]

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.[11][12][13]

Methodology:

-

Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content) are used.[12]

-

Adsorption Phase: Known concentrations of the test substance in a 0.01 M CaCl2 solution are added to soil samples. The soil-solution suspensions are agitated for a predetermined equilibration time.[11]

-

Analysis (Adsorption): After equilibration, the suspensions are centrifuged, and the supernatant is analyzed for the concentration of the test substance. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[14]

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the suspension is re-equilibrated to determine the amount of desorbed substance.

-

Data Analysis: The adsorption (Kd) and desorption distribution coefficients are calculated. These are often normalized to the organic carbon content of the soil to yield the Koc value.[15]

The following diagram illustrates a typical experimental workflow for an environmental fate study.

Conclusion

While specific data for this compound is lacking, the information available for the dithiocarbamate class suggests that it is likely to undergo relatively rapid degradation in the environment through hydrolysis, photodegradation, and biodegradation. Its mobility in soil is expected to be low to moderate. To definitively determine the environmental fate of this compound, experimental studies following standardized OECD guidelines are necessary. This guide provides the foundational knowledge and detailed experimental frameworks required for such an assessment.

References

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 6. Federal Register :: Request Access [unblock.federalregister.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fera.co.uk [fera.co.uk]

- 9. oecd.org [oecd.org]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 11. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. chemsafetypro.com [chemsafetypro.com]

Butyl Phenylcarbamodithioate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂N−C(=S)S−R'. They have garnered significant attention in organic synthesis due to their versatile reactivity and utility as precursors to a wide array of functional groups and heterocyclic systems. Among these, S-alkyl N-aryl dithiocarbamates, such as butyl phenylcarbamodithioate (more systematically named S-butyl N-phenyldithiocarbamate), serve as valuable intermediates. Their stability, ease of preparation, and diverse reactivity make them attractive building blocks in the synthesis of complex molecules, including pharmaceutically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor in organic synthesis, with a focus on its role in the construction of nitrogen- and sulfur-containing heterocycles.

Synthesis of S-Butyl N-Phenyldithiocarbamate

The synthesis of S-alkyl N-aryl dithiocarbamates is typically achieved through a one-pot, three-component reaction involving an aniline, carbon disulfide, and an alkyl halide.[1][2] This method is highly efficient and offers a straightforward route to the desired product.

General Experimental Protocol:

A widely accepted procedure for the synthesis of S-alkyl N-aryl dithiocarbamates is as follows:

-

Formation of the Dithiocarbamate Salt: Aniline (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of acetonitrile and water. To this solution, a base (e.g., sodium hydroxide or triethylamine, 1 equivalent) is added, followed by the slow addition of carbon disulfide (1 equivalent) at a low temperature (typically 0-10 °C). The reaction mixture is stirred for a period of 1-2 hours to ensure the complete formation of the sodium or triethylammonium N-phenyldithiocarbamate salt.

-

S-Alkylation: To the solution containing the dithiocarbamate salt, n-butyl bromide (1 equivalent) is added. The reaction mixture is then stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure S-butyl N-phenyldithiocarbamate.

Table 1: Physical and Spectroscopic Data for Compounds Analogous to S-Butyl N-Phenyldithiocarbamate

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |

| Phenyl n-butylcarbamate | C₁₁H₁₅NO₂ | 193.24 | Not specified | [3] |

| sec.-Butyl N-phenyl carbamate | C₁₁H₁₅NO₂ | 193.24 | Not specified | [4] |

| N,N'-di-sec-Butyl-p-phenylenediamine | C₁₄H₂₄N₂ | 220.35 | Not specified | [5][6] |

| S-benzyl-N-phenyl dithiocarbamate | C₁₄H₁₃NS₂ | 259.40 | Not specified | [7] |

| N-n-butyl, S-2-nitro-1-phenylethyl dithiocarbamate | C₁₃H₁₈N₂O₂S₂ | 314.43 | FTIR and calculated vibrational frequencies available. | [8] |

Note: Specific experimental data for S-butyl N-phenyldithiocarbamate was not found in the searched literature. The data presented is for structurally related compounds to provide an estimation of expected properties.

Applications of this compound in Organic Synthesis

The dithiocarbamate functionality in S-butyl N-phenyldithiocarbamate is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. One of the most prominent applications is in the synthesis of thiazole derivatives.

Synthesis of Thiazoles

Dithiocarbamates can serve as a source of the N-C-S fragment required for the construction of the thiazole ring. The reaction typically involves the condensation of the dithiocarbamate with an α-halocarbonyl compound, a process related to the well-known Hantzsch thiazole synthesis.[9][10]

General Reaction Scheme:

Caption: General reaction for thiazole synthesis from S-butyl N-phenyldithiocarbamate.

Experimental Protocol for Thiazole Synthesis:

-

Reaction Setup: S-butyl N-phenyldithiocarbamate (1 equivalent) and an α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) are dissolved in a suitable solvent such as ethanol or acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any acidic byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired substituted thiazole.

This methodology allows for the synthesis of a diverse library of thiazole derivatives by varying the substitution pattern on both the dithiocarbamate and the α-haloketone.[11]

Role in Multicomponent Reactions

Dithiocarbamates are also valuable substrates in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[1][8] For instance, dithiocarbamates can be employed in Ugi or Asinger reactions to generate peptide-like structures or other complex heterocyclic systems.

References

- 1. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sec.-Butyl N-phenyl carbamate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N,N'-di-sec-Butyl-p-phenylenediamine [webbook.nist.gov]

- 6. N,N'-di-sec-Butyl-p-phenylenediamine (CAS 101-96-2) - Chemical & Physical Properties by Cheméo [chemeo.com]